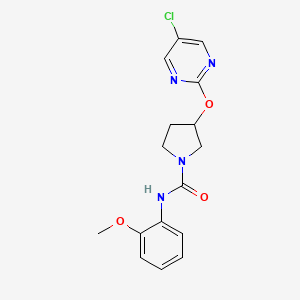

3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-chloropyrimidin-2-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-23-14-5-3-2-4-13(14)20-16(22)21-7-6-12(10-21)24-15-18-8-11(17)9-19-15/h2-5,8-9,12H,6-7,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAPHFTUTWKKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is formed through cyclization reactions.

Introduction of the Chloropyrimidine Group: The chloropyrimidine moiety is introduced via nucleophilic substitution reactions, often using chloropyrimidine derivatives.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through etherification or similar reactions, using appropriate phenol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its potential as an inhibitor of specific biological pathways, particularly those related to cancer and infectious diseases.

Anticancer Activity

Research indicates that pyrimidine derivatives can play a crucial role in cancer therapy. For instance, a study highlighted the synthesis of novel pyrimidine derivatives that exhibited inhibitory effects on certain kinases involved in cancer progression, suggesting that compounds similar to 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide could be effective against tumors by targeting these pathways .

Antiviral Properties

The compound's structural features may also contribute to antiviral activity. A related study found that pyrrolidine derivatives showed promising results against human immunodeficiency virus (HIV), indicating that modifications similar to those in 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide could enhance antiviral efficacy .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity. The incorporation of different substituents on the pyrimidine ring and the pyrrolidine backbone can significantly influence the compound's potency and selectivity.

| Structure Feature | Potential Impact on Activity |

|---|---|

| Chlorine Substituent on Pyrimidine | Enhances binding affinity to targets |

| Methoxy Group on Phenyl Ring | Improves solubility and bioavailability |

| Pyrrolidine Backbone | Facilitates interaction with biological targets |

Case Studies and Experimental Findings

Several studies have documented the effects of similar compounds in vitro and in vivo:

- Inhibition Studies : Compounds with similar structures have been tested for their ability to inhibit key enzymes such as thymidine kinase, which plays a role in DNA synthesis in cancer cells. These studies often utilize luciferase assays to quantify inhibition levels .

- Antimicrobial Activity : Research has shown that pyrrolidine derivatives exhibit antibacterial properties against various pathogens, including Staphylococcus aureus, highlighting their potential as therapeutic agents in treating infections .

Mechanism of Action

The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound’s 5-chloropyrimidinyloxy group distinguishes it from analogs featuring imidazo[1,5-a]pyridin-3-yl or trifluoroethyl substituents. The chlorine atom and pyrimidine ring may enhance electronegativity and π-π stacking interactions compared to bulkier heterocycles like imidazopyridine .

- The N-(2-methoxyphenyl) group is conserved across several analogs, suggesting its role in solubility or target binding.

Synthesis and Physical Properties :

- Compounds with imidazopyridine substituents (e.g., 6f, 6g) are typically isolated as white solids, while furan- or cyclohexylmethyl-substituted analogs (e.g., 6i, 6j) form green oils, indicating substituent-dependent crystallinity .

- The patent compound highlights the importance of solid-state forms (e.g., polymorphs, salts) for optimizing stability and bioavailability .

The patent compound’s trifluoroethyl and morpholino groups imply a focus on metabolic stability or kinase selectivity, diverging from the target compound’s hypothesized mechanism .

Research Findings and Implications

- Synthetic Challenges : The evidence underscores the use of reversed-phase HPLC and silica chromatography for purifying pyrrolidine-carboxamide derivatives, which may apply to the target compound’s synthesis .

- Pharmacological Potential: While direct data for the target compound are unavailable, its structural analogs demonstrate activity in enzyme inhibition, warranting further investigation into its IRAP or kinase modulation capabilities .

Biological Activity

The compound 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure includes a pyrimidine moiety, which is critical for its biological interactions, particularly in targeting specific enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in cancer cell proliferation and survival. The chloropyrimidine group enhances its interaction with targets such as the epidermal growth factor receptor (EGFR) and other kinases involved in signaling pathways that regulate cell growth.

In Vitro Studies

- Cell Proliferation Assays :

- PARP Inhibition :

Case Studies

A notable study evaluated a series of pyrimidine derivatives, including compounds structurally related to 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide. These studies highlighted:

- Anticancer Efficacy : Compounds showed significant cytotoxicity against various cancer cell lines.

- Mechanistic Insights : Molecular docking studies provided insights into binding affinities with target proteins involved in tumorigenesis .

Data Tables

Q & A

Q. What synthetic routes are established for 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a chloropyrimidine derivative with a pyrrolidine carboxamide intermediate. For example, nucleophilic aromatic substitution between 5-chloro-2-hydroxypyrimidine and a pyrrolidine precursor, followed by carboxamide formation via activation with reagents like EDCI/HOBt. Optimization strategies include:

- Catalyst Use : Sodium methoxide (NaOMe) can enhance reaction efficiency in THF, as demonstrated in pyrimidine coupling reactions .

- Temperature Control : Maintaining 60–80°C improves substitution kinetics while avoiding decomposition.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the pyrrolidine backbone, methoxyphenyl substituents, and chloropyrimidine connectivity. Key signals include δ ~8.3 ppm (pyrimidine H) and δ ~3.8 ppm (OCH) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects byproducts .

Q. What are the key stability considerations for storing 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide?

- Methodological Answer :

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent hydrolysis or oxidative degradation .

- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free pyrimidine or pyrrolidine fragments). Avoid prolonged storage (>6 months) without revalidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 5-Cl with Br or CF, altering the methoxyphenyl ring to fluorophenyl) .

- Activity Assays : Test analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity). For example, TRK inhibition assays (IC determination) can link substituent effects to potency .

- Computational Modeling : Use docking studies (AutoDock, Schrödinger) to predict binding interactions with active sites, guiding rational design .

Q. What strategies are recommended for resolving contradictions in reported biological activities or synthesis yields?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction protocols (solvent purity, catalyst batch) and biological assay conditions (cell line passage number, serum concentration) .

- Byproduct Analysis : LC-MS or F NMR identifies impurities (e.g., dechlorinated byproducts) that may skew activity data .

- Meta-Analysis : Compare datasets across studies to isolate variables (e.g., solvent polarity in synthesis, assay endpoint measurements) .

Q. What in vitro models are suitable for assessing the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- Hepatic Microsomes : Incubate the compound with liver microsomes (human or rodent) to measure metabolic stability and identify CYP450-mediated metabolites .

- Plasma Stability Assays : Monitor degradation in plasma (37°C, 1–24 hours) via HPLC to estimate half-life .

- Caco-2 Permeability : Assess intestinal absorption potential using monolayer permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.